2,6-Dichloro-4-cyanobenzoic acid
Overview
Description
2,6-Dichloro-4-cyanobenzoic acid is a useful research compound. Its molecular formula is C8H3Cl2NO2 and its molecular weight is 216.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymorphs and Hydrates Involving Hydrogen-bonding and Intermolecular Interactions : Research on closely related compounds like 3,5-Dichloro-4-cyanobenzoic acid reveals insights into polymorphs and hydrates of these compounds, highlighting the significance of hydrogen bonding and Cl-···N interactions in their structures (Britton, 2006).
Tautomeric Equilibria in Gas, Solution, and Solid Phase : Studies on the tautomeric equilibria of 2-cyanobenzoic acids, including related compounds, provide valuable information about their behavior in different states (gas, solution, solid phase) using techniques like mass spectrometry and nuclear magnetic resonance (Iglesias, Ruiz, & Allegretti, 2012).
Bioremediation of Groundwater Micropollutants : Research involving Aminobacter sp. MSH1 shows its capability to use 2,6-dichlorobenzoic acid (a compound related to 2,6-Dichloro-4-cyanobenzoic acid) as a carbon, nitrogen, and energy source, thereby aiding in the bioremediation of groundwater pollutants (Raes et al., 2019).
Synthesis of Organic Compounds : Various synthesis processes, such as the preparation of 2-Cyanobenzimidazoles, involve intermediates or related compounds, indicating the potential utility of this compound in synthetic chemistry (Rakitin, Rees, & Vlasova, 1996).
Pharmaceutical Applications : Some studies explore the synthesis of pharmaceutical intermediates involving related compounds, which might hint at potential applications of this compound in the pharmaceutical industry (Deshmukh & Yadav, 2017).
Electrocatalytic and Oxidative Applications : Research on compounds like 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) highlights their use as electrocatalysts in processes such as amine dehydrogenation. This could provide insights into similar applications for this compound (Luca et al., 2011).
Environmental Impact and Degradation : Understanding the biodegradation pathways of similar compounds, like dicamba, which gets converted to 3,6-dichlorosalicylic acid, can provide insights into the environmental impact and degradation mechanisms of this compound (Dumitru et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Benzylic compounds, which this compound is a part of, are known to interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the target molecules, potentially altering their function.
Biochemical Pathways
Benzylic compounds are known to interact with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (21602 g/mol) and its physical form (powder) suggest that it could be absorbed orally . The compound’s stability at room temperature suggests it could have a reasonable half-life in the body .
Result of Action
The reactions it undergoes (such as free radical bromination, nucleophilic substitution, and oxidation) can lead to changes in the structure and function of its targets .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2,6-Dichloro-4-cyanobenzoic acid. For instance, its stability at room temperature suggests that it could remain active under normal physiological conditions .
Properties
IUPAC Name |
2,6-dichloro-4-cyanobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO2/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABGVNSIHQKYAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901302626 | |
Record name | 2,6-Dichloro-4-cyanobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901302626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258298-05-3 | |
Record name | 2,6-Dichloro-4-cyanobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258298-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-4-cyanobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901302626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloro-4-cyanobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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